(S)-4-Bromostyrene oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(4-bromophenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNINSLOEPXEZOZ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62566-68-1, 148684-05-3 | |
| Record name | (2R)-2-(4-bromophenyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2S)-2-(4-bromophenyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for S 4 Bromostyrene Oxide
Catalytic Asymmetric Synthesis of (S)-4-Bromostyrene Oxide
Achieving high enantioselectivity in the synthesis of this compound requires the use of chiral catalysts or biocatalysts. These methods guide the epoxidation reaction to favor the formation of one enantiomer over the other.
Enzymatic Epoxidation Strategies
Enzymes, particularly monooxygenases, have emerged as powerful tools for the enantioselective epoxidation of alkenes. They offer high selectivity under mild reaction conditions.
Styrene (B11656) monooxygenases (SMOs) are a class of enzymes that catalyze the highly enantioselective epoxidation of styrene and its derivatives. wikipedia.orgmdpi.comnih.gov These enzymes are typically two-component systems, consisting of a reductase (StyB) and an epoxidase (StyA). wikipedia.orgnih.govnih.gov The reductase utilizes NADH to reduce FAD, which is then used by the epoxidase to activate molecular oxygen for the epoxidation reaction. nih.govnih.gov
The majority of naturally occurring SMOs exhibit a strong preference for producing the (S)-enantiomer of styrene oxide and its derivatives, often with excellent enantiomeric excess (ee). wikipedia.orgrsc.org This makes them ideal biocatalysts for the synthesis of this compound. Whole-cell biocatalysis using recombinant E. coli expressing SMO has been successfully employed for the production of various (S)-epoxides. mdpi.com While 4-bromostyrene (B1200502) is a substrate for some SMOs, the efficiency of conversion can be influenced by the specific enzyme variant and reaction conditions. rsc.org The development of fused SMO enzymes, where StyA and StyB are genetically linked, has been shown to improve catalytic efficiency. nih.gov
Recent research has also explored photoenzymatic approaches to regenerate the reduced FADH₂ cofactor required by SMOs, simplifying the reaction setup. rsc.org While most SMOs are (S)-selective, new clades of (R)-selective SMOs have also been discovered and engineered, highlighting the versatility of these enzymes in accessing both enantiomers of chiral epoxides. rsc.orgresearchgate.net
Table 1: Research Findings on the Epoxidation of Styrene Derivatives
| Substrate | Catalyst/Enzyme | Product | Enantiomeric Excess (ee) | Conversion/Yield | Reference |
| Styrene | Fructose-derived ketone 1 | (R)-Styrene oxide | 24% | - | pnas.org |
| Styrene | Ketone 2 | (R)-Styrene oxide | 81% | - | pnas.org |
| Styrene | Ketone 3 | (R)-Styrene oxide | 90% | 100% | pnas.org |
| 4-Chlorostyrene | Ketone 3 | (R)-4-Chlorostyrene oxide | 92% | 100% | pnas.org |
| 4-Bromostyrene | Ketone 3 | (R)-4-Bromostyrene oxide | 91% | 100% | pnas.org |
| Styrene | Styrene Monooxygenase (SMO) | (S)-Styrene oxide | >99% | - | nih.gov |
| 4-Chlorostyrene | Recombinant SMO | (S)-4-Chlorostyrene oxide | >99% | >99% | mdpi.com |
Engineering of Biocatalysts for Enhanced Stereoselectivity
The stereochemical outcome of biocatalytic epoxidation can be precisely controlled and even inverted through protein engineering. While natural styrene monooxygenases (SMOs) typically yield (S)-styrene oxide with excellent enantiomeric excess (ee) of over 99%, significant research has been dedicated to engineering enzymes for the production of the (R)-enantiomer. nih.gov This work, by extension, provides insights into enhancing the production of the (S)-enantiomer of substituted styrenes like 4-bromostyrene.
For instance, site-mutated variants of P450BM3 peroxygenase have been developed that, in conjunction with a dual-functional small molecule, can achieve high (R)-enantioselectivity (up to 99% ee) for the epoxidation of styrene and its derivatives, including chloro- and fluorostyrenes. nih.govrsc.orgrsc.org This demonstrates the potential of protein engineering to tailor enzyme selectivity. By applying similar principles of mutagenesis to SMOs, it is conceivable to further enhance their inherent (S)-selectivity for substrates like 4-bromostyrene or to increase their catalytic activity.
Genetic engineering has also been employed to create fusion proteins, linking the epoxidase (StyA) and reductase (StyB) components of two-component SMOs. nih.gov This strategy simplifies the biocatalytic system and improves the coupling of NADH oxidation to the epoxidation reaction, making the process more efficient. nih.gov
Photoenzymatic Epoxidation Principles
A novel approach to driving biocatalytic epoxidation involves the use of light to regenerate the necessary cofactors. Two-component flavin-dependent monooxygenases, such as styrene monooxygenase from Pseudomonas species, rely on a reduced flavin adenine (B156593) dinucleotide (FADH₂) prosthetic group, which is typically regenerated by a separate reductase component and a nicotinamide (B372718) cofactor like NADH. nih.govrsc.org Photoenzymatic systems offer a way to simplify this by using light for the direct photochemical regeneration of FADH₂. rsc.org
This method has been demonstrated for the epoxidation of styrene and its derivatives using StyA, the epoxidase component of the styrene monooxygenase from Pseudomonas sp. VLB120. rsc.org The principle involves the direct, photocatalytic regeneration of the FADH₂ prosthetic group, thus bypassing the need for the reductase and expensive nicotinamide cofactors. rsc.orgrsc.org While this approach is promising, a key limitation is the photo-instability of FAD, which can degrade to lumichrome, a compound not accepted by the enzyme as a prosthetic group. rsc.org
Whole-Cell Biotransformation Systems for this compound Production
Whole-cell biotransformation is an effective strategy for producing chiral epoxides, as it provides the necessary enzymes and cofactors within a cellular environment. While specific data on whole-cell production of this compound is not detailed in the provided results, the principles are well-established for styrene and its derivatives. Natural styrene monooxygenases (SMOs) are highly selective for the production of (S)-styrene oxide with greater than 99% enantiomeric excess. nih.gov It is therefore highly probable that whole-cell systems expressing these SMOs would also convert 4-bromostyrene to this compound with high enantioselectivity.
Metal-Catalyzed Asymmetric Epoxidation
While biocatalysis is a powerful tool, metal-catalyzed asymmetric epoxidation remains a cornerstone of synthetic organic chemistry for accessing chiral epoxides. These methods often offer broad substrate scope and high enantioselectivities. For the synthesis of this compound, catalysts designed for the asymmetric epoxidation of terminal olefins are particularly relevant.
Analogues of Sharpless Epoxidation for Styrene Derivatives
The Sharpless-Katsuki epoxidation is a renowned method for the enantioselective epoxidation of allylic alcohols, utilizing a titanium tetra(isopropoxide) catalyst and a chiral diethyl tartrate ligand. wikipedia.orgoregonstate.edu However, this reaction is specifically for allylic alcohols and not directly applicable to unfunctionalized olefins like 4-bromostyrene. wikipedia.org
For non-allylic olefins such as styrene derivatives, other catalytic systems have been developed. The Jacobsen-Katsuki epoxidation, which employs a manganese-salen complex, is effective for the asymmetric epoxidation of Z-alkenes and conjugated alkenes. youtube.com This method represents a significant advancement as it does not require the presence of an allylic alcohol. wikipedia.orgyoutube.com
Precursors and Substrates Utilized in the Synthesis of this compound
The primary precursor for the synthesis of this compound is 4-bromostyrene . ontosight.aisigmaaldrich.combiosynth.com This starting material can be synthesized through various routes, including the bromination of styrene or the reaction of 4-bromobenzyl chloride with magnesium and vinyl chloride. ontosight.ai
In biocatalytic epoxidations, in addition to the substrate, other reagents are essential. For enzymatic reactions involving monooxygenases, an oxygen source, typically molecular oxygen from the air, and a reducing equivalent, often supplied by a nicotinamide cofactor such as NADH or NADPH, are required. nih.gov In photoenzymatic systems, a photosensitizer and a light source are used to regenerate the active form of the enzyme. rsc.org
For metal-catalyzed epoxidations, the key components are the metal catalyst, a chiral ligand, and an oxidizing agent. In Sharpless-type epoxidations of allylic alcohols, this would be titanium tetra(isopropoxide), diethyl tartrate, and tert-butyl hydroperoxide (TBHP). wikipedia.orgnumberanalytics.com For other systems like the Jacobsen epoxidation, a manganese-salen complex and an oxidant such as sodium hypochlorite (B82951) are used. youtube.com
Reactivity and Stereoselective Transformations of S 4 Bromostyrene Oxide
Epoxide Ring-Opening Reactions of (S)-4-Bromostyrene Oxide
This compound is a versatile chiral building block in organic synthesis. Its reactivity is dominated by the inherent strain of the three-membered epoxide ring, making it susceptible to ring-opening reactions by a wide variety of nucleophiles. This reactivity allows for the introduction of two adjacent functional groups with stereochemical control. The presence of the 4-bromophenyl group influences the regioselectivity of these reactions and also provides a functional handle for further transformations, such as cross-coupling reactions.
Nucleophilic Ring Opening
The core reactivity of this compound involves the cleavage of a carbon-oxygen bond by a nucleophile. These reactions can be catalyzed by either acid or base, and the specific conditions dictate the reaction mechanism and the regiochemical outcome. libretexts.orglibretexts.org
Under acidic conditions, the ring-opening of an epoxide begins with the protonation of the epoxide oxygen, which creates a much better leaving group (a hydroxyl group) and activates the ring toward nucleophilic attack. libretexts.orgyoutube.com This initial acid-base reaction is a rapid equilibrium step. youtube.com A weak nucleophile can then attack one of the two electrophilic carbons of the protonated epoxide. youtube.commasterorganicchemistry.com
The reaction proceeds via a mechanism that has significant SN1 character. libretexts.org The transition state involves substantial positive charge buildup on the carbon atoms as the C-O bond begins to break. libretexts.org For this compound, the benzylic carbon (the carbon attached to both the oxygen and the 4-bromophenyl group) is better able to stabilize this partial positive charge due to resonance with the aromatic ring. Consequently, the nucleophile preferentially attacks this more substituted, benzylic carbon. libretexts.org This pathway is often described as a hybrid between an SN1 and SN2 mechanism. libretexts.org
General Mechanism for Acid-Catalyzed Ring Opening:
Protonation: The epoxide oxygen is protonated by the acid catalyst.
Nucleophilic Attack: The nucleophile attacks the more substituted (benzylic) carbon from the side opposite the C-O bond.
Deprotonation: A final deprotonation step yields the neutral product. youtube.com
In the presence of a strong nucleophile and under basic or neutral conditions, the epoxide ring is opened through a direct SN2 mechanism. libretexts.orgmasterorganicchemistry.com Unlike the acid-catalyzed pathway, the epoxide oxygen is not protonated first. The nucleophile directly attacks one of the electrophilic carbons, simultaneously cleaving the C-O bond. masterorganicchemistry.com The leaving group in this case is an alkoxide ion, which is typically a poor leaving group; however, the high degree of ring strain in the epoxide provides the necessary driving force for the reaction to proceed. libretexts.orglibretexts.org
For unsymmetrical epoxides like this compound, the regioselectivity of the base-catalyzed opening is governed by sterics. masterorganicchemistry.com The nucleophile will preferentially attack the less sterically hindered carbon atom, which is the terminal (primary) carbon of the epoxide ring. libretexts.orgmasterorganicchemistry.com
General Mechanism for Base-Catalyzed Ring Opening:
Nucleophilic Attack: The strong nucleophile performs an SN2 attack on the less sterically hindered carbon.
Protonation: The resulting alkoxide is protonated in a subsequent workup step (e.g., by adding water or a mild acid) to give the final alcohol product. masterorganicchemistry.com
| Catalysis Condition | Reaction Mechanism | Site of Nucleophilic Attack | Governing Factor |
|---|---|---|---|
| Acidic | SN1-like | More substituted (Benzylic) carbon | Electronic (Carbocation stability) |
| Basic / Neutral | SN2 | Less substituted (Terminal) carbon | Steric hindrance |
Epoxide ring-opening reactions are highly stereospecific. The nucleophilic attack, under both acidic and basic conditions, occurs via a backside attack relative to the oxygen atom, which is characteristic of an SN2 reaction. stackexchange.comyoutube.com This backside attack results in an inversion of the stereochemical configuration at the carbon atom where the substitution takes place. masterorganicchemistry.comyoutube.com
In this compound, the benzylic carbon is a stereocenter.
When the reaction occurs at the benzylic carbon (acid-catalyzed), the configuration at this center is inverted.
When the reaction occurs at the terminal carbon (base-catalyzed), the configuration of the benzylic stereocenter is unaffected, resulting in retention of configuration at that specific carbon. youtube.com
| Catalysis Condition | Site of Attack | Stereochemical Outcome at Benzylic Carbon |
|---|---|---|
| Acidic | Benzylic Carbon | Inversion |
| Basic / Neutral | Terminal Carbon | Retention |
The ring-opening of this compound provides access to a variety of 1,2-difunctionalized compounds. A key example is the formation of vicinal diols (or glycols) through hydrolysis.
A broad range of nucleophiles can be used to open the epoxide ring of this compound, leading to diverse and valuable chemical structures.
Amines : React with epoxides to form β-amino alcohols. The reaction typically proceeds under neutral or basic conditions, with the amine attacking the less hindered carbon.
Thiols : As excellent nucleophiles, thiols and their conjugate bases (thiolates) readily open epoxides to yield β-hydroxy thioethers. chemistrysteps.comyoutube.com These reactions are generally efficient and occur with attack at the less substituted carbon under neutral or basic conditions. youtube.com
Alkoxides : Alkoxide nucleophiles, generated from alcohols under basic conditions, react to form β-hydroxy ethers. masterorganicchemistry.com The reaction follows the typical SN2 pathway with attack at the sterically most accessible carbon. masterorganicchemistry.com
Cysteamine (B1669678) : Cysteamine is a bifunctional molecule containing both a primary amine and a thiol group. The thiol group is generally a stronger nucleophile than the amine, especially towards epoxides. chemistrysteps.com The reaction of this compound with cysteamine has been investigated in structure-toxicity relationship studies. The nucleophilic thiol group attacks the epoxide, leading to the formation of a β-hydroxy thioether adduct. The oxidation of cysteamine can result in the formation of its dimer, cystamine. researchgate.net
Electrophilic Ring Opening
The epoxide ring of this compound is susceptible to electrophilic attack, typically under acidic conditions. The reaction proceeds via protonation of the epoxide oxygen, which enhances the electrophilicity of the ring carbons and facilitates nucleophilic attack. The regioselectivity of the ring-opening is dictated by the stability of the resulting carbocation-like transition state. Attack of a nucleophile will preferentially occur at the more substituted carbon (benzylic position), as a positive charge at this position is stabilized by the adjacent aromatic ring.
For instance, in the presence of an acid catalyst, methanol (B129727) can act as a nucleophile, leading to the formation of a methoxy (B1213986) alcohol. The reaction with hydrogen halides, such as hydrobromic acid (HBr), results in the formation of a halohydrin. In these reactions, the stereochemistry at the chiral center is typically inverted due to an S(_N)2-like backside attack of the nucleophile on the protonated epoxide.
Table 1: Electrophilic Ring-Opening Reactions of this compound
| Electrophile/Nucleophile | Reagent | Product | Regioselectivity | Stereochemistry |
|---|---|---|---|---|
| H⁺ / CH₃OH | Methanol, Acid Catalyst | (S)-2-methoxy-1-(4-bromophenyl)ethan-1-ol | Attack at the benzylic carbon | Inversion of configuration |
| HBr | Hydrobromic Acid | (S)-2-bromo-1-(4-bromophenyl)ethan-1-ol | Attack at the benzylic carbon | Inversion of configuration |
Reactions Involving the Aromatic Bromine Atom of this compound
The bromine atom on the aromatic ring of this compound provides a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions.
Nucleophilic Aromatic Substitution (S(_N)Ar) Analogues
Traditional nucleophilic aromatic substitution (S(_N)Ar) reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. This compound lacks such activating groups. However, analogous substitution reactions can be achieved through alternative mechanisms.
One such pathway is the benzyne (B1209423) mechanism , which occurs under strongly basic conditions. Treatment of this compound with a very strong base, such as sodium amide (NaNH₂), can lead to the elimination of HBr and the formation of a highly reactive benzyne intermediate. Subsequent nucleophilic attack on the benzyne, followed by protonation, yields the substituted product. This method allows for the introduction of nucleophiles onto the aromatic ring, though it may result in a mixture of regioisomers.
Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination , also serve as analogues to S(_N)Ar. This reaction allows for the formation of anilines from aryl halides and amines in the presence of a palladium catalyst and a suitable ligand.
Table 2: Nucleophilic Aromatic Substitution Analogues of this compound
| Reaction Type | Reagents | Catalyst/Conditions | Product |
|---|---|---|---|
| Benzyne Mechanism | Sodium amide (NaNH₂) | Liquid ammonia | Mixture of amino-substituted styrene (B11656) oxides |
| Buchwald-Hartwig Amination | Aniline | Pd catalyst, phosphine (B1218219) ligand, base | (S)-4-(phenylamino)styrene oxide |
Cross-Coupling Reactions (e.g., Heck Reaction Pathways)
The bromine atom of this compound is well-suited for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds.
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. synarchive.com this compound can be coupled with various alkenes, such as styrene or methyl acrylate, in the presence of a palladium catalyst and a base to form substituted stilbene (B7821643) or cinnamate (B1238496) derivatives, respectively.
Other important cross-coupling reactions include:
Suzuki Coupling : Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base.
Stille Coupling : Reaction with an organotin compound catalyzed by palladium.
Sonogashira Coupling : Coupling with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.
These reactions are highly versatile and allow for the introduction of a wide range of substituents at the para-position of the styrene oxide, while preserving the stereochemistry of the epoxide.
Table 3: Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Catalyst System | Product |
|---|---|---|---|
| Heck Reaction | Styrene | Pd(OAc)₂, PPh₃, Et₃N | Substituted stilbene oxide |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | (S)-4-phenylstyrene oxide |
| Stille Coupling | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | (S)-4-phenylstyrene oxide |
| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | (S)-4-(phenylethynyl)styrene oxide |
Other Significant Chemical Transformations of this compound
Beyond reactions at the epoxide and the aromatic bromine, this compound can undergo other important chemical transformations.
Oxidation Reactions
Oxidation of this compound can lead to different products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions can cleave the epoxide ring and potentially oxidize the benzylic position, leading to the formation of 4-bromomandelic acid or further to 4-bromobenzoic acid. Milder oxidation conditions might selectively oxidize the benzylic alcohol that would be formed from epoxide opening.
Table 4: Oxidation of this compound
| Oxidizing Agent | Conditions | Major Product |
|---|---|---|
| Potassium permanganate (KMnO₄) | Hot, acidic/basic | 4-Bromobenzoic acid |
Reduction Reactions
The reduction of this compound can also be selective, depending on the reducing agent. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the epoxide ring and the aryl bromide. The epoxide is typically opened to an alcohol, and the aryl bromide can be reduced to an alkane. The regioselectivity of the epoxide opening with hydride reagents generally follows an S(_N)2 pathway, with the hydride attacking the less sterically hindered carbon.
Catalytic hydrogenation, for example using hydrogen gas with a palladium on carbon (Pd/C) catalyst, can also be employed. This method can potentially reduce the epoxide to an alcohol and/or the aryl bromide to a C-H bond, depending on the reaction conditions.
Table 5: Reduction of this compound
| Reducing Agent | Conditions | Major Product(s) |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether/THF, then H₂O workup | 1-(4-bromophenyl)ethan-2-ol |
| Catalytic Hydrogenation (H₂/Pd/C) | H₂, Pd/C, solvent | 1-phenylethan-2-ol and/or 4-ethylstyrene (B166490) oxide |
Photocatalytic Bromonitroalkylation
While direct photocatalytic bromonitroalkylation of this compound is not extensively documented, a related transformation has been developed for its precursor, 4-bromostyrene (B1200502). A mild and efficient method for the photoredox-catalyzed bromonitroalkylation of various styrenes has been described, utilizing bromonitromethane (B42901) as a source for both the nitroalkyl group and the bromine atom. nih.govacs.org This reaction facilitates the direct and regioselective formation of C-Br and C-C bonds. nih.govacs.org
In a typical screening for optimal conditions, 4-bromostyrene and bromonitromethane are used as model substrates. nih.gov The process is catalyzed by a photocatalyst, with fac-Ir(ppy)₃ often providing the best yields compared to other metal-based or organic photocatalysts. nih.gov The resulting bromonitroalkylated adducts can be further cyclized to produce nitrocyclopropane (B1651597) derivatives, which are valuable precursors for compounds like trans-cyclopropylamines, known inhibitors of lysine-specific histone demethylase 1A (LSD1). nih.gov
Table 1: Catalyst Screening for Photocatalytic Bromonitroalkylation of 4-Bromostyrene
| Entry | Photocatalyst | Yield (%) |
|---|---|---|
| 1 | Ru(bpy)₃Cl₂ | 35 |
| 2 | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | 42 |
| 3 | fac-Ir(ppy)₃ | 68 |
| 4 | Ir(ppy)₂(dtbbpy)PF₆ | 55 |
| 5 | Ru(bpz)₃(PF₆)₂ | 21 |
| 6 | Eosin Y | Trace |
Reaction conditions: 4-bromostyrene, bromonitromethane, 5 mol% photocatalyst, in 1,2-dichloroethane (B1671644) (DCE) under visible light irradiation. nih.gov
Chemical Fixation of Carbon Dioxide to Cyclic Carbonates
The chemical fixation of carbon dioxide (CO₂) into valuable chemicals is a significant area of green chemistry. This compound can undergo a cycloaddition reaction with CO₂ to form the corresponding cyclic carbonate, (S)-4-(4-bromophenyl)-1,3-dioxolan-2-one. This transformation is an atom-economical process that converts a greenhouse gas into a useful product. nih.gov Cyclic carbonates are valuable as polar aprotic solvents, electrolytes in lithium batteries, and as intermediates in the synthesis of polymers and fine chemicals.
This reaction is typically catalyzed by a variety of systems, including metal-organic frameworks (MOFs). nih.gov MOFs such as Co-MOF-74 and Mg-MOF-74 have been studied computationally and experimentally for this conversion with styrene oxide. nih.govresearchgate.net The catalytic mechanism generally involves the activation of the epoxide ring by a Lewis acidic site within the catalyst (e.g., an open metal site in a MOF). researchgate.net This is followed by a nucleophilic attack from either a co-catalyst (like a halide anion) or an activated CO₂ molecule, leading to the ring-opening of the epoxide and subsequent cyclization to form the five-membered cyclic carbonate. researchgate.netustc.edu.cn
Table 2: Catalytic Systems for CO₂ Cycloaddition with Styrene Oxides
| Catalyst System | Co-catalyst/Solvent | Temperature (°C) | CO₂ Pressure (MPa) | Time (h) | Conversion/Yield (%) |
|---|---|---|---|---|---|
| Co-MOF-74 | - | 100 | 2.0 | 18 | High (Mechanism Study) researchgate.net |
| Mg-MOF-74 | - | 100 | 2.0 | 18 | High (Mechanism Study) researchgate.net |
| ZnO@NPC-Ox-700 | TBAB / Acetonitrile | 60 | 0.1 | 48 | 98 (Yield) ustc.edu.cn |
Reaction with Alkyne Derivatives (e.g., 4-Ethynyltoluene (B1208493) for furan (B31954) synthesis)
The synthesis of substituted furans can be achieved through various routes. One established method involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, known as the Paal-Knorr furan synthesis. wikipedia.orgorganic-chemistry.org Another relevant pathway involves the transformation of alkynyl oxiranes. pharmaguideline.com
A plausible, though not specifically documented, reaction of this compound with an alkyne derivative such as 4-ethynyltoluene would likely proceed via the nucleophilic attack of the acetylide on one of the epoxide carbons. This ring-opening step would generate a β-alkynyl alcohol intermediate. Subsequent intramolecular cyclization, potentially catalyzed by an acid or a transition metal, would lead to the formation of a furan ring. The regioselectivity of the initial epoxide opening and the conditions for the subsequent cyclization would be critical in determining the final substitution pattern of the furan product.
Aralkylation of Nucleosides (e.g., Guanosine)
The reaction of styrene oxides with nucleosides is of significant interest in toxicology and carcinogenesis, as these epoxides can act as ultimate carcinogens by alkylating DNA bases. Studies on the aralkylation of guanosine (B1672433) with optically active para-substituted styrene oxides, including p-bromostyrene oxide, provide detailed mechanistic insights. acs.org
When (R)-p-bromostyrene oxide reacts with guanosine in a neutral aqueous solution, it forms adducts at the N-7, N²-, and O⁶-positions of the guanine (B1146940) base. acs.org The product distribution is approximately 85% at the N-7 position, 9% at the N² position, and 4% at the O⁶ position. acs.org
The stereochemistry of these reactions is highly informative. Reaction at the N-7 position occurs with almost total inversion of configuration at the benzylic carbon of the epoxide, which is characteristic of an Sₙ2 mechanism. acs.org In contrast, reactions at the exocyclic N² and O⁶ positions show a mixture of inversion and retention of configuration. For p-bromostyrene oxide, the ratio of inversion to retention is approximately 6:1 for N²-adducts and 3:1 for O⁶-adducts. acs.org This suggests that the reactions at the exocyclic positions proceed through mechanisms with a greater degree of carbocationic character. The electron-withdrawing bromo group favors the development of positive charge at the benzylic carbon, influencing both the regioselectivity and the stereochemical outcome of the reaction. acs.org
Table 3: Product Distribution and Stereochemistry in the Reaction of (R)-4-Bromostyrene Oxide with Guanosine
| Site of Aralkylation | Proportion of Total Products (%) | Ratio of Inversion to Retention | Predominant Mechanism |
|---|---|---|---|
| N-7 | ~85% | Nearly 100% Inversion | Sₙ2 |
| N² | ~9% | ~6:1 | Mixed Sₙ1/Sₙ2 (Ionic Character) |
| O⁶ | ~4% | ~3:1 | Mixed Sₙ1/Sₙ2 (More Ionic Character) |
Data derived from studies with (R)-p-bromostyrene oxide. acs.org
Enzymatic Metabolism and Biotransformations of S 4 Bromostyrene Oxide
Role of (S)-4-Bromostyrene Oxide as an Intermediate in Styrene (B11656) Degradation Pathways
In various bacteria, the degradation of styrene proceeds through a side-chain oxygenation pathway. frontiersin.org This metabolic route involves the initial conversion of styrene into its corresponding epoxide, styrene oxide. frontiersin.orgwikipedia.org Subsequently, this epoxide is isomerized to phenylacetaldehyde (B1677652), which is then oxidized to phenylacetic acid. researchgate.netnih.gov This compound is further catabolized, ultimately feeding into central metabolic cycles like the tricarboxylic acid (TCA) cycle. researchgate.net
This compound fits into this pathway as an intermediate derived from 4-bromostyrene (B1200502). The enzymatic machinery responsible for styrene degradation often exhibits a degree of substrate tolerance, allowing it to process substituted styrenes. The initial epoxidation of 4-bromostyrene yields 4-bromostyrene oxide, which then undergoes isomerization to 4-bromophenylacetaldehyde, mirroring the transformation of the non-halogenated parent compound.
Characterization of Key Enzymes in the Styrene Degradation Cascade
The breakdown of styrene and its derivatives is orchestrated by a series of specific enzymes. The primary enzymes involved in the initial steps are Styrene Monooxygenase (SMO) and Styrene Oxide Isomerase (SOI). frontiersin.org
Styrene Monooxygenase (SMO) is the enzyme that initiates the degradation pathway by catalyzing the epoxidation of the vinyl side chain of styrene. nih.gov SMO systems are typically two-component flavoproteins that require NADH and FAD to incorporate a single oxygen atom into the substrate, forming styrene oxide. nih.govnih.gov This reaction is often highly enantioselective. For instance, SMOs from various Pseudomonas strains have been shown to produce (S)-styrene oxide from styrene with excellent enantiomeric excess, often exceeding 99%. nih.gov
This high enantioselectivity extends to substituted styrenes. The SMO from Marinobacterium litorale has demonstrated high conversion rates for 4-chlorostyrene, producing the corresponding epoxide in high enantiomeric excess. mdpi.com This indicates that SMOs can effectively catalyze the epoxidation of halogenated styrenes like 4-bromostyrene to produce the (S)-enantiomer, this compound, which then enters the subsequent steps of the degradation cascade.
Following its formation, this compound is acted upon by Styrene Oxide Isomerase (SOI), a membrane-bound enzyme that catalyzes the isomerization of the epoxide into the corresponding aldehyde. wikipedia.orgnih.gov This enzyme is responsible for converting styrene oxide into phenylacetaldehyde. wikipedia.org The reaction is cofactor-independent and is a critical step that channels the intermediate toward further degradation. frontiersin.orglivescience.io
The isomerization reaction catalyzed by Styrene Oxide Isomerase (SOI) proceeds via a Meinwald rearrangement. researchgate.netnih.govresearchgate.net This mechanism involves a Lewis acid-catalyzed transformation of an epoxide into a carbonyl compound. researchgate.netethz.ch Structural and functional studies have revealed that SOI is a homotrimer containing a ferric heme b prosthetic group at the interface of its subunits. wikipedia.orgresearchgate.net The iron ion (Fe(III)) in the heme acts as the Lewis acid, binding to the oxygen atom of the epoxide ring. nih.govresearchgate.netethz.ch
This interaction facilitates the opening of the epoxide ring, leading to the formation of a carbocation intermediate. researchgate.net The enzyme's active site architecture then guides a stereospecific 1,2-hydride shift, resulting in the formation of the aldehyde product. researchgate.netresearchgate.net This enzymatic control ensures high regioselectivity and stereospecificity, which is often difficult to achieve in non-enzymatic, chemically-catalyzed Meinwald rearrangements. researchgate.netresearchgate.net
Styrene Oxide Isomerase exhibits a relatively broad substrate tolerance, enabling it to convert various ring-substituted styrene oxides. nih.govresearchgate.net Studies on the SOI from Rhodococcus opacus 1CP have quantified its activity toward several halogenated styrene oxides. While styrene oxide is the preferred substrate, the enzyme demonstrates considerable activity on derivatives such as 4-bromostyrene oxide. nih.gov The relative activity for different substrates highlights the enzyme's capacity to process environmentally relevant halogenated aromatic compounds. nih.gov
Below is a table detailing the relative isomerization rates of various substituted styrene oxides by SOI from Rhodococcus opacus 1CP.
| Substrate | Relative Activity (%) |
| Styrene oxide | 100 |
| 4-Methylstyrene oxide | 72 |
| 4-Fluorostyrene oxide | 41 |
| 4-Chlorostyrene oxide | 32 |
| 4-Bromostyrene oxide | 27 |
| 3-Chlorostyrene oxide | 16 |
| Data sourced from Oelschlägel et al. (2012). nih.gov |
SOI displays a notable preference for the (S)-enantiomer of styrene oxide. The enzyme from Corynebacterium sp. AC-5 preferentially converts (S)-styrene oxide over the (R)-isomer. epa.gov Similarly, the recombinant SOI from P. putida S12 was found to have a reaction rate approximately two times higher for (S)-styrene oxide than for its (R)-counterpart. nih.gov While the enantioselectivity is not absolute, this preference for the S-enantiomer is a distinct characteristic of the enzyme. nih.gov The isomerization process itself is highly stereospecific, meaning it proceeds with retention of the enantiopurity from the epoxide substrate to the resulting chiral aldehyde product. researchgate.net
Phenylacetaldehyde Dehydrogenase (PAD)-Catalyzed Oxidation
In the established microbial degradation pathway for styrene, styrene oxide is first isomerized to phenylacetaldehyde by the enzyme styrene oxide isomerase. Subsequently, Phenylacetaldehyde Dehydrogenase (PAD), an NAD⁺-dependent oxidoreductase, catalyzes the oxidation of phenylacetaldehyde to phenylacetic acid wikipedia.orgnih.gov. This reaction is a critical step in the catabolism of styrene and its derivatives, channeling them into central metabolism wikipedia.org.
While direct studies on the oxidation of 4-bromophenylacetaldehyde—the presumed isomerized product of 4-bromostyrene oxide—by PAD are not extensively detailed in the available literature, the substrate specificity of aldehyde dehydrogenases has been explored. This family of enzymes is known to catalyze the oxidation of a wide range of aldehydes researchgate.netnih.gov. Research on the metabolism of other halogenated compounds indicates that the resulting halogenated aldehydes can be substrates for aldehyde dehydrogenases. For instance, in the metabolism of 2-bromoethanol, the intermediate bromoacetaldehyde (B98955) is further oxidized nih.gov. Similarly, the metabolism of the psychoactive drug 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) is thought to involve the oxidation of the corresponding aldehyde by aldehyde dehydrogenase to form 4-bromo-2,5-dimethoxyphenylacetic acid researchgate.net.
The substrate channel of PAD from Pseudomonas putida S12 is noted to be narrower and lined with more aromatic residues compared to other aldehyde dehydrogenases, which suggests a mechanism for enhanced substrate specificity nih.govnih.gov. This structural feature may influence the enzyme's ability to accommodate and process halogenated phenylacetaldehydes. The efficiency of this oxidation step is crucial for the complete degradation of halogenated styrenes in microbial systems.
Epoxide Hydrolase (EH) Activity Towards this compound
Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols nih.gov. This enzymatic action is a key detoxification pathway for epoxides, which are often reactive and potentially toxic compounds. The activity of EHs towards substituted styrene oxides, including halogenated variants, has been a subject of significant research, particularly in the context of producing enantiopure chemicals researchgate.net.
A significant characteristic of many epoxide hydrolases is their ability to perform enantioselective hydrolysis of racemic epoxides. This process, known as kinetic resolution, allows for the separation of enantiomers, yielding an enantiopure epoxide and a diol nih.govsemanticscholar.org. The enantioselectivity of EHs can vary significantly depending on the source of the enzyme and the structure of the substrate nih.govresearchgate.net.
For para-substituted styrene oxides, the electronic properties of the substituent can influence the rate and selectivity of the hydrolysis reaction. Research has demonstrated the use of epoxide hydrolases for the enantioselective hydrolysis of racemic bromostyrene oxide to produce enantiopure epoxides and diols, highlighting this as an efficient and environmentally friendly synthetic method . For example, an epoxide hydrolase from Vigna radiata has been studied for its ability to hydrolyze racemic p-nitrostyrene oxide, a compound with a strong electron-withdrawing group similar to a halogen researchgate.net. Engineering the substrate-binding site of these enzymes has been shown to improve regioselectivity and enantioconvergence, leading to the production of vicinal diols with high enantiomeric excess researchgate.net.
The table below presents data on the enantioselective hydrolysis of various para-substituted styrene oxides by different epoxide hydrolases, illustrating the impact of the substituent on enzyme activity and selectivity.
| Substrate | Enzyme Source | Enantioselectivity (E-value) | Product (ee%) | Reference |
| p-Nitrostyrene Oxide | Vigna radiata (VrEH2) | - | 84% (partial enantioconvergence) | researchgate.net |
| p-Nitrostyrene Oxide | Aspergillus niger | 55:1 (R:S) | - | nih.gov |
| Styrene Oxide | Aspergillus brasiliensis (AbEH) | - | - | researchgate.net |
This table is representative of the types of data found in the literature and specific values can vary based on experimental conditions.
The hydrolysis of this compound by epoxide hydrolases results in the formation of the corresponding vicinal diol, (S)-4-bromophenylethane-1,2-diol. The production of such enantiopure diols is of significant interest in synthetic organic chemistry as they are valuable chiral building blocks for the synthesis of pharmaceuticals and other bioactive molecules researchgate.net.
The enzymatic process offers a green alternative to chemical methods for the synthesis of these chiral diols. The regioselectivity of the epoxide ring opening by the enzyme is crucial for the formation of a single, desired diol isomer. In the case of styrene oxides, the nucleophilic attack by an aspartate residue in the enzyme's active site typically occurs at the least substituted carbon of the epoxide ring nih.gov. The formation of enantiopure vicinal diols from para-substituted styrene oxides has been successfully demonstrated using various microbial epoxide hydrolases researchgate.net.
Bioactivation Studies by Cytochrome P450 Enzymes (e.g., CYP2E1)
Cytochrome P450 enzymes are a superfamily of monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including styrene nih.govnih.gov. The metabolic action of these enzymes can lead to either detoxification or bioactivation, the latter of which involves the conversion of a compound into a more reactive and potentially toxic metabolite researchgate.net.
CYP2E1 is a key P450 isozyme known for its role in the metabolism of small molecular weight compounds, including ethanol (B145695) and various industrial solvents wikipedia.orgtaylorandfrancis.com. It is also involved in the metabolic activation of styrene to styrene-7,8-oxide nih.gov. This epoxidation is considered a bioactivation step, as styrene oxide is a known mutagen and carcinogen nih.govnih.gov. Given that CYP2E1 metabolizes a range of substrates, it is implicated in processes such as hepatic cirrhosis and cancer wikipedia.org.
The metabolism of brominated aromatic compounds has been documented, and CYP2E1 is known to metabolize brominated compounds like 2-bromoethanol, leading to cytotoxic effects through the formation of bromoacetaldehyde nih.govhoustonmethodist.org. This suggests that this compound could also be a substrate for CYP2E1. The enzymatic action of CYP2E1 on this compound could potentially lead to the formation of reactive intermediates that can bind to cellular macromolecules like DNA, leading to genotoxicity. The induction of CYP2E1 by substances like ethanol can enhance the metabolic activation of its substrates, potentially increasing their toxicity taylorandfrancis.com. The interaction of styrene oxide with cytochrome P-450 has been shown to be catalyzed predominantly by the phenobarbital-induced form of the enzyme sci-hub.seepa.gov.
Comparative Analysis of Reactivity in Microbial Degradation Pathways of Halogenated Styrene Oxides
The microbial degradation of halogenated aromatic compounds is a critical process for the bioremediation of contaminated environments nih.govnih.gov. Microorganisms have evolved diverse enzymatic pathways to break down these often recalcitrant molecules nih.gov. The presence and position of halogen substituents on an aromatic ring significantly influence the compound's chemical properties and, consequently, its biodegradability.
In the context of styrene oxides, halogenation is expected to affect the reactivity and metabolic fate of the molecule. The aerobic degradation of styrene typically proceeds via the side-chain oxygenation pathway, involving styrene monooxygenase, styrene oxide isomerase, and phenylacetaldehyde dehydrogenase frontiersin.orgnih.gov. The introduction of a bromine atom at the para-position of the phenyl ring, as in 4-bromostyrene oxide, can alter the electronic properties of the molecule, potentially affecting the rates of the enzymatic reactions in this pathway.
Comparative studies on the microbial degradation of different halogenated aromatics have shown that the type of halogen (e.g., chlorine vs. bromine) and its position on the ring can lead to different degradation rates and sometimes different metabolic pathways mdpi.com. For instance, the initial dehalogenation step is often a critical and rate-limiting step in the degradation of many halogenated compounds nih.gov. While specific comparative studies on the microbial degradation of a series of halogenated styrene oxides are not abundant, it is known that bacteria capable of degrading compounds like 4-bromophenol (B116583) exist researchgate.net. The degradation of brominated flame retardants by microbial consortia has also been demonstrated, often involving monooxygenase enzymes mdpi.com. These findings suggest that microbial consortia with the requisite enzymatic machinery could potentially degrade 4-bromostyrene oxide, likely through pathways that are adapted to handle halogenated intermediates.
Mechanistic Elucidation and Computational Studies on S 4 Bromostyrene Oxide
Mechanistic Investigations of Synthetic Reaction Pathways
The enantioselective synthesis of (S)-4-bromostyrene oxide is primarily achieved through asymmetric epoxidation of the parent olefin, 4-bromostyrene (B1200502), or by kinetic resolution of a racemic mixture of the epoxide. These methods rely on chiral catalysts or biocatalysts to control the stereochemical outcome of the reaction.
Prominent among these synthetic strategies are the Sharpless and Jacobsen asymmetric epoxidations. The Sharpless epoxidation is particularly effective for allylic alcohols, though its direct application to styrenes is less common. jrchen-group.com The Jacobsen epoxidation, utilizing a chiral manganese-salen complex, is well-suited for the asymmetric epoxidation of unfunctionalized olefins like 4-bromostyrene. The proposed mechanism for the Jacobsen epoxidation can proceed through either a concerted or a stepwise radical pathway, depending on the substrate. For acyclic aryl-substituted olefins, a stepwise mechanism is often suggested, which can sometimes lead to a loss of geometric purity. ic.ac.uk
Kinetic resolution is another powerful technique to obtain enantiomerically enriched this compound. wikipedia.org This method involves the differential reaction of the two enantiomers in a racemic mixture with a chiral reagent or catalyst, leading to the enrichment of the less reactive enantiomer. wikipedia.org For instance, the hydrolytic kinetic resolution (HKR) catalyzed by chiral cobalt-salen complexes has proven to be a highly effective method for resolving terminal epoxides. nih.gov This reaction involves the enantioselective ring-opening of one enantiomer with water, leaving the other, desired enantiomer unreacted and in high enantiomeric excess. wikipedia.orgnih.gov The mechanism of this catalytic ring-opening involves the cooperative activation of both the epoxide and the nucleophile by the metal center. nih.gov
| Synthetic Method | General Mechanistic Feature | Key Species |
| Jacobsen Asymmetric Epoxidation | Stepwise radical or concerted pathway | Chiral manganese-salen complex, oxidant (e.g., NaOCl) |
| Hydrolytic Kinetic Resolution (HKR) | Enantioselective nucleophilic ring-opening | Chiral cobalt-salen complex, water |
Detailed Mechanistic Studies of Epoxide Ring-Opening Reactions
The high reactivity of the epoxide ring in this compound is a consequence of its significant ring strain, making it susceptible to attack by a wide variety of nucleophiles. The mechanism of these ring-opening reactions, and consequently the regioselectivity and stereoselectivity of the products, is highly dependent on the reaction conditions, specifically whether they are acidic or basic/nucleophilic. libretexts.org
Under basic or nucleophilic conditions, the ring-opening of this compound typically proceeds via an S(_N)2 mechanism. libretexts.org In this concerted process, the nucleophile attacks one of the electrophilic carbon atoms of the epoxide, leading to the simultaneous breaking of the carbon-oxygen bond and inversion of stereochemistry at the site of attack. Due to steric hindrance, the nucleophile preferentially attacks the less substituted carbon atom (the terminal CH(_2) group). libretexts.orgmagtech.com.cn
Conversely, under acidic conditions, the epoxide oxygen is first protonated, forming a better leaving group. chimia.ch This is followed by nucleophilic attack. The nature of the transition state in acid-catalyzed ring-opening is a subject of ongoing discussion, often described as a hybrid between an S(_N)1 and S(_N)2 mechanism. libretexts.orgchimia.ch For aryl-substituted epoxides like 4-bromostyrene oxide, the positive charge in the transition state is stabilized by the aromatic ring. This leads to a significant build-up of positive charge on the more substituted (benzylic) carbon atom, making it more electrophilic. Consequently, weak nucleophiles will preferentially attack the more substituted carbon atom. magtech.com.cn
A study on the reaction of p-bromostyrene oxide with guanosine (B1672433) in a neutral aqueous solution revealed that the reaction at the N7 position of guanosine proceeds with almost complete inversion of stereochemistry, indicative of an S(_N)2 mechanism. acs.org In contrast, reactions at the N and O positions showed a mixture of inversion and retention of configuration, suggesting the involvement of intermediates with a more ionic character, leaning towards an S(_N)1-like mechanism. acs.org This study also highlighted the influence of the para-substituent on the regioselectivity of the ring-opening, with the p-bromo group favoring attack at the less substituted β-carbon by the N7 of guanosine. acs.org
| Reaction Condition | Predominant Mechanism | Site of Nucleophilic Attack | Stereochemical Outcome |
| Basic/Nucleophilic | S(_N)2 | Less substituted carbon | Inversion of configuration |
| Acidic | S(_N)1-like/S(_N)2 hybrid | More substituted (benzylic) carbon | Mixture of inversion and retention (can be complex) |
Enzymatic Reaction Mechanism Characterization
Enzymes offer highly selective and efficient routes for the synthesis and transformation of chiral epoxides like this compound. Styrene (B11656) monooxygenase (SMO) and styrene oxide isomerase (SOI) are two key enzymes involved in the microbial degradation of styrene and its derivatives, and their mechanisms have been a focus of significant research.
Proposed Mechanisms for SMO and SOI Catalysis
Styrene Monooxygenase (SMO): SMO is a two-component flavoprotein that catalyzes the enantioselective epoxidation of styrene and its derivatives to the corresponding (S)-epoxides. nih.govwikipedia.org The enzyme system consists of a reductase (StyB) and an epoxidase (StyA). wikipedia.org The catalytic cycle begins with the reductase utilizing NADH to reduce FAD to FADH(_2). nih.gov This reduced flavin is then transferred to the epoxidase component. Inside the active site of the epoxidase, FADH(_2) reacts with molecular oxygen to form a flavin-hydroperoxide intermediate, which is the active oxidizing species responsible for transferring an oxygen atom to the double bond of the substrate, such as 4-bromostyrene, to yield this compound with high enantioselectivity. nih.gov
Styrene Oxide Isomerase (SOI): SOI catalyzes the isomerization of styrene oxides to the corresponding phenylacetaldehydes. nih.govwikipedia.org The proposed mechanism for this transformation is a Meinwald rearrangement. nih.govnih.gov Recent structural and mechanistic studies have revealed that SOI is a homo-trimeric integral membrane protein containing a ferric heme b prosthetic group at the interface of its subunits. wikipedia.orgproteopedia.org This ferric heme b acts as a Lewis acid, activating the epoxide by coordinating to the oxygen atom. wikipedia.orgresearchgate.net This coordination facilitates the opening of the epoxide ring to form a carbocation intermediate at the benzylic position. nih.govresearchgate.net Subsequently, a stereospecific 1,2-hydride shift occurs, followed by tautomerization to yield the final aldehyde product. nih.govresearchgate.net Studies have shown that 4-bromostyrene oxide is a substrate for SOI, although it is converted at a lower rate compared to unsubstituted styrene oxide. nih.gov
| Enzyme | Reaction Catalyzed | Cofactor/Prosthetic Group | Key Mechanistic Steps |
| Styrene Monooxygenase (SMO) | Epoxidation of 4-bromostyrene | FAD, NADH | FAD reduction, formation of flavin-hydroperoxide, oxygen transfer |
| Styrene Oxide Isomerase (SOI) | Isomerization of this compound | Heme b (Fe) | Lewis acid catalysis, epoxide ring-opening, carbocation formation, 1,2-hydride shift |
Computational Chemistry Approaches
Computational chemistry provides invaluable tools for elucidating the mechanistic details and understanding the reactivity and selectivity observed in reactions involving this compound. Density Functional Theory (DFT) and molecular docking simulations are two prominent computational methods employed for these purposes.
Density Functional Theory (DFT) Studies on Molecular Conformation and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. purdue.edu It can be employed to calculate various properties of this compound, such as its stable conformations, the distribution of electron density, and the energies of frontier molecular orbitals (HOMO and LUMO). This information is crucial for understanding the molecule's inherent reactivity. For instance, the calculated electrostatic potential can predict sites susceptible to nucleophilic or electrophilic attack.
DFT calculations are also instrumental in modeling reaction pathways. epa.gov By calculating the energies of reactants, transition states, and products, a detailed potential energy surface for a given reaction can be constructed. This allows for the determination of activation barriers, which are directly related to reaction rates, and the relative stabilities of intermediates and products. For the ring-opening reactions of this compound, DFT can be used to compare the activation energies for nucleophilic attack at the two different carbon atoms of the epoxide ring under both acidic and basic conditions, thereby providing a theoretical basis for the observed regioselectivity. epa.govrsc.org
Molecular Docking Simulations for Enantiodifferentiation
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is particularly useful for studying the interactions between a chiral molecule, such as this compound, and a chiral environment, like the active site of an enzyme or a chiral stationary phase in chromatography. nih.gov
In the context of enzymatic reactions, docking simulations can help to rationalize the enantioselectivity of enzymes like SMO and SOI. By modeling the binding of both (R)- and this compound into the enzyme's active site, the binding energies and the proximity of the substrate to catalytic residues can be compared for each enantiomer. A more favorable binding energy and a more productive orientation for one enantiomer can explain the observed enantioselectivity of the enzyme.
Molecular docking has also been used to predict the enantiodiscrimination of substituted styrene oxides by chiral selectors. nih.gov A study using AutoDock and semi-empirical PM3 calculations investigated the inclusion complexes of various mono-substituted styrene oxides with a cyclodextrin (B1172386) derivative. researchgate.netnih.gov The results indicated that the complexation and the degree of enantiodiscrimination depend on the nature and position of the substituent on the aromatic ring. nih.gov For bromo-substituted enantiomers, the predicted order of enantiodiscrimination was ortho > para > meta. nih.gov These simulations rely on calculating the interaction energies, which are influenced by hydrophobic and van der Waals forces between the host and guest molecules. researchgate.netnih.gov
Computational Prediction of Novel Reaction Pathways and Intermediates
Computational chemistry has emerged as a powerful tool for elucidating complex reaction mechanisms, offering insights that are often difficult to obtain through experimental methods alone. In the context of this compound, theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in predicting novel reaction pathways and identifying transient intermediates. These in silico investigations allow for the exploration of a wide range of reaction conditions and reagents, facilitating the discovery of previously unknown chemical transformations.
The prediction of novel reaction pathways for substituted styrene oxides, such as this compound, often begins with the computational modeling of the molecule's interaction with various reactants, including nucleophiles, electrophiles, and radicals. By calculating the potential energy surface for these interactions, researchers can identify low-energy pathways leading to the formation of stable products. These calculations can reveal transition states and intermediates that may not be directly observable in experiments.
For instance, computational studies on the reactions of styrene oxide with different catalysts have successfully reproduced experimental trends and provided detailed mechanistic insights. These studies often explore various possible routes, such as different modes of catalyst activation or competing reaction pathways, to determine the most energetically favorable mechanism.
One area of significant interest is the prediction of metabolic pathways. In silico models are used to predict the biotransformation of xenobiotics, such as the epoxidation of olefinic compounds by cytochrome P450 enzymes. By calculating activation energies for different potential reactions, these models can predict the most likely metabolites, some of which may be novel compounds. While not specific to this compound, these methodologies can be applied to predict its metabolic fate and identify potentially new biotransformation products.
The following table illustrates a hypothetical set of data that could be generated from a DFT study aimed at predicting novel reaction pathways for this compound with a generic nucleophile (Nu⁻). Such a study would typically calculate the activation energies (ΔG‡) and reaction energies (ΔG_rxn) for different possible pathways, such as nucleophilic attack at the benzylic versus the terminal carbon of the epoxide ring, as well as potential rearrangement pathways.
| Proposed Pathway | Predicted Intermediate | Activation Energy (ΔG‡) (kcal/mol) | Reaction Energy (ΔG_rxn) (kcal/mol) |
| Path A: Nucleophilic attack at benzylic carbon | Benzylic alkoxide intermediate | 15.2 | -10.5 |
| Path B: Nucleophilic attack at terminal carbon | Terminal alkoxide intermediate | 20.8 | -8.2 |
| Path C: Lewis acid-catalyzed rearrangement | Phenylacetaldehyde (B1677652) derivative | 12.5 | -15.0 |
| Path D: Radical-mediated ring opening | Carbon-centered radical | 25.1 | +5.3 |
This table is a hypothetical representation of data from a computational study.
The data in the table would suggest that, under the modeled conditions, the Lewis acid-catalyzed rearrangement (Path C) is the most kinetically and thermodynamically favorable novel pathway. The prediction of such a pathway could then guide experimental work to verify its existence and explore its synthetic utility.
Furthermore, computational studies can explore the influence of the bromine substituent on the reactivity of the epoxide ring. The electron-withdrawing nature of the bromine atom can affect the stability of charged intermediates and transition states, potentially opening up reaction pathways that are not observed for unsubstituted styrene oxide. DFT calculations can quantify these electronic effects and predict how they modulate the regioselectivity and stereoselectivity of various reactions.
Advanced Applications of S 4 Bromostyrene Oxide in Materials Science and Specialized Organic Synthesis
Applications in Polymer Chemistry
The incorporation of bromine into polymer structures, particularly polystyrene, imparts a range of desirable properties. (S)-4-Bromostyrene oxide can be used as a monomer or a precursor to monomers for creating specialized polystyrene derivatives.
Polystyrene derivatives containing bromine, such as Poly(4-bromostyrene), can be synthesized through the polymerization of the corresponding brominated monomer. A common method is the free-radical polymerization of 4-bromostyrene (B1200502) polymersource.ca. This process allows for the creation of homopolymers or random copolymers, such as Poly(styrene–co–4-bromostyrene), where the bromine content can be controlled to tune the final properties of the material polymersource.ca. The synthesis of these polymers provides materials with bromine atoms attached to the polystyrene backbone, which significantly alters their characteristics compared to standard polystyrene wfxcchemical.com.
The general scheme for the synthesis of Poly(4-bromostyrene) involves the use of a free-radical initiator with the 4-bromostyrene monomer polymersource.ca. The resulting polymer is soluble in solvents like DMF, THF, toluene, and CHCl3, and it precipitates from methanol (B129727), ethanol (B145695), water, and hexanes polymersource.ca.
The presence of bromine atoms in the polystyrene chain has a profound impact on the material's properties, enhancing its utility in various high-performance applications. These improvements span thermal stability, flame retardancy, and mechanical characteristics chemicalbook.comchemicalbook.com.
Flame Retardancy : One of the most significant properties imparted by bromine is flame retardancy chemicalbook.comwfxcchemical.com. When exposed to heat, the bromine atoms are released as radicals. These radicals interrupt the combustion chain reaction, effectively extinguishing flames wfxcchemical.com. High-purity brominated polystyrene with consistent active bromine content offers superior flame-retardant performance wfxcchemical.com. This makes it a critical additive in thermoplastics used in electronics, construction, and automotive industries where fire safety is paramount chemicalbook.comchemicalbook.com.
Thermal Stability : Brominated polystyrene exhibits excellent thermal stability, allowing it to withstand high temperatures without significant degradation chemicalbook.comchemicalbook.com. This is a crucial property for materials used in electronic components and automotive parts that are frequently exposed to heat chemicalbook.com. The presence of bromine influences the thermal degradation mechanism of the polymer chemicalbook.comresearchgate.net.
Mechanical Strength and Durability : The addition of bromine to polystyrene enhances its mechanical properties, including resistance to impact, abrasion, and deformation chemicalbook.com. Brominated polystyrene can also improve the friction and wear properties when blended with other polymers. It can act as a reinforcement agent, distributing stress more evenly and reducing the likelihood of crack formation, which enhances wear resistance wfxcchemical.com. Furthermore, it can form a lubricating layer on the polymer surface, reducing the friction coefficient wfxcchemical.com.
Electrical Insulation : These polymers also possess excellent electrical insulation properties, which helps in preventing short circuits and ensures the long-term performance of electrical equipment chemicalbook.com.
| Property Influenced by Bromine | Description of Effect |
| Flame Retardancy | Bromine radicals are released upon heating, interrupting the combustion process and reducing flammability chemicalbook.comwfxcchemical.com. |
| Thermal Stability | The polymer can withstand higher temperatures without significant degradation chemicalbook.comchemicalbook.com. |
| Mechanical Strength | Increased resistance to impact, abrasion, and deformation chemicalbook.com. |
| Friction and Wear | Acts as a reinforcement agent to enhance wear resistance and can form a lubricating surface layer to reduce friction wfxcchemical.com. |
| Electrical Insulation | Provides a high level of protection against electrical malfunctions chemicalbook.com. |
Formation of Self-Assembled Monolayers (SAMs) on Surfaces
The functional groups present in this compound and its derivatives, like 4-bromostyrene, allow for their use in surface chemistry, particularly in the formation of self-assembled monolayers (SAMs). SAMs are highly ordered, two-dimensional single-molecular layers that spontaneously form on various surfaces, enabling the fine-tuning of surface properties for specific applications nih.gov.
Research has demonstrated the successful photochemical growth of bromine-terminated self-assembled monolayers on silicon (Si(111)) surfaces using 4-bromostyrene nih.govacs.orgsigmaaldrich.com. This process results in a continuous and atomically flat monolayer nih.govacs.org. A suite of characterization techniques, including atomic force microscopy (AFM), X-ray photoelectron spectroscopy (XPS), and X-ray reflectivity (XRR), have been used to determine the structure of these SAMs with submolecular resolution nih.govacs.org.
The analysis confirmed that the bromine atoms are preserved at the top surface of the SAM, bound to carbon rather than the silicon substrate nih.govacs.org. This leaves the bromine atom available as a functional handle for further substitutional chemistry nih.govacs.org.
| Parameter | Measurement | Technique(s) |
| SAM Thickness | 8.50 Å | X-ray Reflectivity (XRR) nih.govacs.org |
| Molecular Coverage | 46% of surface silicon atoms | X-ray Reflectivity (XRR) nih.govacs.org |
| Bromine Atomic Coverage | 50% | X-ray Fluorescence (XRF) nih.govacs.org |
| Molecular Tilt Angle | ~17° | Calculated from XRR and DFT nih.govacs.org |
The ability to form well-defined, functionalized organic layers on silicon surfaces has significant implications for molecular electronics and biosensing nih.govacs.org. The performance and reliability of devices in these fields are intimately linked to the detailed structure of the organic adlayers nih.govacs.org.
By creating bromine-terminated SAMs, surfaces can be engineered with a reactive handle. This "Br functional handle" at the top of the SAM is available for subsequent chemical reactions, allowing for the attachment of other molecules or nanoparticles nih.govacs.org. This opens up possibilities for creating complex, multi-functional surfaces with tailored chemical and physical properties, which is a cornerstone of advanced surface engineering and nanotechnology .
Utilization as a Chiral Auxiliary and Synthon in Complex Molecule Synthesis
In stereochemistry, a chiral auxiliary is a stereogenic group that is temporarily incorporated into a compound to control the stereochemical outcome of subsequent reactions wikipedia.org. This compound is a powerful chiral building block, or synthon, precisely because of its dual functionality .
The chiral epoxide ring can be opened by various nucleophiles to introduce new stereocenters with high stereoselectivity . This control over the three-dimensional arrangement of atoms is critical in pharmaceutical chemistry, where a drug's biological activity is often highly dependent on its stereochemistry . The products of these ring-opening reactions include important functional groups like diols and amino alcohols .
Simultaneously, the bromine atom on the aromatic ring serves as a versatile handle for a different set of reactions, most notably transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Stille couplings . This orthogonal reactivity—where the two functional groups can be reacted independently under different conditions—is highly desirable in the multi-step synthesis of complex molecules . This allows chemists to build molecular complexity in a controlled and sequential manner, making this compound a valuable tool in advanced organic synthesis .
Role in the Stereoselective Synthesis of Advanced Intermediates (e.g., for Agro- and Pharmaceutical applications)
This compound serves as a highly valuable and versatile chiral building block in the stereoselective synthesis of advanced intermediates, primarily for the pharmaceutical industry. Its utility is anchored in its dual chemical functionality: a strained, enantiopure epoxide ring susceptible to nucleophilic attack, and a bromine-substituted aromatic ring that can participate in a variety of cross-coupling reactions. This combination allows for the controlled, stepwise introduction of molecular complexity, making it a powerful tool in the construction of complex chiral molecules.
The primary application of this compound in this context is the synthesis of chiral β-amino alcohols. These structural motifs are central to a wide range of biologically active compounds, most notably the class of pharmaceuticals known as β-adrenergic receptor antagonists, or beta-blockers, which are used to manage cardiovascular conditions such as hypertension, angina, and arrhythmias.
The key reaction is the regioselective and stereospecific ring-opening of the epoxide by an amine. In the case of this compound, the nucleophilic amine preferentially attacks the less sterically hindered benzylic carbon of the epoxide ring. This reaction proceeds with inversion of configuration, leading to the formation of a chiral β-amino alcohol with a defined stereochemistry.
A prime example of an advanced pharmaceutical intermediate synthesized from this compound is (S)-1-(4-bromophenyl)-2-(isopropylamino)ethanol. This compound is a direct precursor to a range of beta-blockers. The synthesis involves the direct aminolysis of this compound with isopropylamine.
The resulting intermediate, (S)-1-(4-bromophenyl)-2-(isopropylamino)ethanol, retains the bromine atom on the phenyl ring, which serves as a handle for further molecular elaboration through reactions such as Suzuki, Heck, or Stille couplings. This allows for the introduction of various substituents at the para-position of the phenyl ring, enabling the synthesis of a diverse library of potential drug candidates.
While specific detailed research findings on the synthesis of named agrochemical intermediates from this compound are less prevalent in the readily available literature, the fundamental reactivity of this chiral epoxide makes it a plausible precursor for the synthesis of complex chiral amines and alcohols that are features of modern fungicides and insecticides.
The following table summarizes the key transformation of this compound into a key pharmaceutical intermediate:
| Reactant | Reagent | Product | Application of Product |
| This compound | Isopropylamine | (S)-1-(4-bromophenyl)-2-(isopropylamino)ethanol | Advanced intermediate for β-blocker synthesis |
Detailed research into the optimization of this reaction, including solvent effects, temperature, and the use of catalysts, aims to maximize the yield and maintain the high enantiomeric purity of the resulting β-amino alcohol, which is critical for the efficacy and safety of the final pharmaceutical product.
Analytical and Characterization Techniques for S 4 Bromostyrene Oxide and Its Derivatives
Chromatographic Methods for Enantiomeric Excess (ee) Determination
Enantiomeric excess (ee) is a critical parameter for chiral compounds, quantifying the purity of one enantiomer in a mixture. Chromatographic techniques are the primary methods for determining the ee of (S)-4-Bromostyrene oxide.
Chiral Stationary Phase Gas Chromatography (CSP-GC) is a powerful technique for separating and quantifying enantiomers of volatile compounds like styrene (B11656) oxides. The method relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP) coated on the inside of the GC column.
The general procedure involves dissolving the sample in a suitable solvent and injecting it into the GC system. As the sample travels through the chiral column, the two enantiomers of 4-bromostyrene (B1200502) oxide form transient diastereomeric complexes with the CSP. The difference in the stability of these complexes leads to different retention times, allowing for their separation and quantification. For styrene oxide enantiomers, derivatization may be employed to improve sensitivity, followed by separation on a chiral column such as one based on cyclodextrin (B1172386) derivatives (e.g., Chirasil-Dex).
Table 1: Representative CSP-GC System for Chiral Epoxide Analysis
| Parameter | Description |
| Column Type | Fused silica (B1680970) capillary column with a Chiral Stationary Phase (e.g., CP Chirasil-Dex-CB, Chiraldex) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temp. | Typically 250 °C |
| Oven Program | Temperature gradient optimized for separation of enantiomers |
| Detector | Flame Ionization Detector (FID) or Electron Capture Detector (ECD) for enhanced sensitivity with halogenated compounds |
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the resulting chromatogram.
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analytical and preparative separation of enantiomers. This technique is highly effective for determining the enantiomeric excess of this compound. The separation is achieved on a column packed with a chiral stationary phase (CSP).
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a broad range of chiral compounds, including epoxides. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector through various interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance. These differing interactions result in different retention times for the (S) and (R) enantiomers. The analysis can be performed in different modes, such as normal-phase, reversed-phase, or polar-organic mode, depending on the specific CSP and analyte.
Table 2: Typical Chiral HPLC Conditions for Styrene Oxide Derivatives
| Parameter | Value/Description |
| Instrument | High-Performance Liquid Chromatography System |
| Column | Chiral Stationary Phase Column (e.g., Chiralpak AD-H, Chiralcel OD-H) |
| Mobile Phase | Hexane/Isopropanol mixture (e.g., 95:5) |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector (e.g., at 254 nm) |
| Temperature | Ambient |
The enantiomeric excess is determined by integrating the peak areas of the two separated enantiomers in the chromatogram.
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Both ¹H NMR and ¹³C NMR are used to confirm the structure of this compound.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the spectrum would show characteristic signals for the protons on the epoxide ring (oxirane protons) and the aromatic protons on the bromophenyl group. The oxirane protons typically appear as a set of multiplets (doublets of doublets) due to their distinct chemical environments and coupling to each other.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum of this compound would show signals for the two carbons of the epoxide ring and the carbons of the aromatic ring, including the carbon atom bonded to the bromine.
Table 3: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H NMR | ~ 7.4-7.5 | d |
| ~ 7.2-7.3 | d | |
| ~ 3.8-3.9 | dd | |
| ~ 3.1-3.2 | dd | |
| ~ 2.7-2.8 | dd | |
| ¹³C NMR | ~ 137-138 | s |
| ~ 131-132 | d | |
| ~ 127-128 | d | |
| ~ 122-123 | s | |
| ~ 52-53 | d | |
| ~ 51-52 | t |
Note: Predicted values are based on data for 4-bromostyrene and general values for styrene oxides.
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound. For this compound, MS is used to confirm its identity and assess its purity.
The mass spectrum of 4-bromostyrene oxide will exhibit a characteristic molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the spectrum will show two peaks of nearly equal intensity for the molecular ion, one at m/z 198 and another at m/z 200. This isotopic pattern is a definitive indicator of the presence of one bromine atom in the molecule. The fragmentation pattern, which results from the breakdown of the molecular ion, can also provide further structural information.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | m/z (relative to ⁷⁹Br) | m/z (relative to ⁸¹Br) | Significance |
| [M]⁺ | 198 | 200 | Molecular Ion |
| [M-CHO]⁺ | 169 | 171 | Loss of formyl radical |
| [C₇H₆Br]⁺ | 170 | 172 | Bromotropylium ion |
| [C₈H₇O]⁺ | 119 | - | Loss of Br radical |
| [C₆H₄Br]⁺ | 155 | 157 | Bromophenyl cation |
X-ray Diffraction and Related Surface Science Techniques for Material Characterization (e.g., XRR, XSW)
While single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids, other X-ray techniques are crucial for characterizing thin films and surfaces derived from this compound. The compound is known to be used in creating self-assembled monolayers (SAMs), making surface-sensitive techniques particularly relevant.
X-ray Diffraction (XRD): For a crystalline derivative of this compound, single-crystal XRD could provide precise bond lengths, bond angles, and the absolute configuration of the chiral center, unequivocally confirming its structure. Powder XRD can be used to analyze the crystalline phases of polymeric materials derived from the compound.
X-ray Reflectivity (XRR): XRR is a non-destructive technique used to characterize the structure of thin films and multilayers. It provides information about film thickness, density, and surface/interface roughness. For a SAM of a this compound derivative on a substrate like silicon, XRR could be used to determine the thickness and quality of the monolayer.
X-ray Standing Wave (XSW): XSW is a powerful technique that provides element-specific structural information for atoms on or near a crystalline surface. It is generated by the interference between an incident and a Bragg-diffracted X-ray beam. By measuring the yield of photoelectrons or fluorescence as a function of the incident angle through a Bragg reflection, the precise position of specific atoms relative to the substrate lattice can be determined. This technique would be highly valuable for determining the exact adsorption geometry and orientation of molecules within a SAM derived from this compound.
Q & A
Q. What are the limitations of DFT in modeling SAMs, and how can they be addressed?
- Answer : DFT often underestimates tilt angles due to exclusion of steric and van der Waals interactions. Hybrid approaches integrating molecular dynamics (MD) with experimental constraints (e.g., XRR-derived coverage) improve accuracy .
Tables
| Parameter | XRR Data | DFT Prediction | Technique Used |
|---|---|---|---|
| SAM Thickness (Å) | 8.5 | 8.89 | XRR, DFT |
| Molecular Tilt Angle | 17° | 5° | XRR, DFT |
| Br Coverage (ML) | 0.46 | N/A | XSW, XRF |
Notes
- Avoid referencing commercial suppliers (e.g., Combi-Blocks) per user guidelines.
- Advanced questions emphasize methodological integration (e.g., XPS + DFT) and contradiction resolution.
- Toxicological gaps highlight the need for in vitro assays to supplement SDS data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
